(E)-2-(2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[[(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-27-15-7-6-11(9-14(15)24)8-12(10-21)19(26)23-20-17(18(22)25)13-4-2-3-5-16(13)28-20/h6-9,24H,2-5H2,1H3,(H2,22,25)(H,23,26)/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTMPYCLETYYKL-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a derivative of tetrahydrobenzo[b]thiophene, which has garnered attention due to its diverse biological activities, including antioxidant, antibacterial, and potential anticancer properties. This article reviews the synthesis, characterization, and biological evaluation of this compound and related derivatives.
Synthesis and Characterization
The synthesis of the compound typically involves the condensation of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives with various cyanoacrylamides. Characterization is usually performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Infrared (IR) Spectroscopy
- Mass Spectrometry
These methods confirm the structural integrity and purity of the synthesized compounds.
Antioxidant Activity
Antioxidant activity is a significant property of this class of compounds. The total antioxidant capacity (TAC) can be assessed using various assays:
- DPPH Scavenging Assay : This assay evaluates the ability to scavenge free radicals.
- Nitric Oxide Scavenging Assay : Measures inhibition of nitric oxide production.
- Lipid Peroxidation Inhibition : Assesses protection against oxidative damage to lipids.
In studies, compounds similar to This compound have shown significant antioxidant activity comparable to ascorbic acid .
Antibacterial Activity
The antibacterial efficacy of the compound has been evaluated against several bacterial strains:
- Staphylococcus aureus
- Bacillus subtilis
- Escherichia coli
The results indicate that derivatives with hydroxyl or dimethylamino groups exhibit enhanced antibacterial properties. For instance, a derivative with a 4-dimethylamino group demonstrated superior activity against these pathogens .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing therapeutic efficacy. Key findings include:
- The presence of hydroxyl groups enhances antioxidant and antibacterial activities.
- Substituents on the phenyl ring significantly influence the biological effectiveness; for example, moving a hydroxyl group from para to ortho position reduces activity .
Case Studies
Several case studies have highlighted the potential of tetrahydrobenzo[b]thiophene derivatives:
- Anticancer Properties : Compounds have shown promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer). The mechanism often involves induction of apoptosis in cancer cells .
- Antiviral Activity : Some derivatives have been identified as inhibitors of viral replication mechanisms .
Summary Table of Biological Activities
| Activity Type | Compound/Derivative | Observed Effect |
|---|---|---|
| Antioxidant | (E)-2-(2-cyano-3-(3-hydroxyphenyl)... | Significant scavenging activity |
| Antibacterial | 4-dimethylamino derivative | High activity against S. aureus and E. coli |
| Anticancer | Tetrahydrobenzo[b]thiophene derivatives | Induction of apoptosis in cancer cell lines |
| Antiviral | Selected tetrahydro derivatives | Inhibition of viral replication |
Scientific Research Applications
Synthesis of the Compound
The synthesis of this compound typically involves the Knoevenagel condensation reaction between 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and substituted benzaldehydes. The reaction conditions often include the use of piperidine as a catalyst in a suitable solvent such as toluene. The products are purified through recrystallization methods to yield various derivatives with distinct substituents on the phenyl ring .
Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant properties. For instance, studies have shown that compounds synthesized from ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates demonstrated effective free radical scavenging abilities in various assays, including DPPH and nitric oxide scavenging tests .
Antibacterial and Antifungal Properties
The antibacterial activity of these compounds has been evaluated against several bacterial strains. The results revealed promising inhibition zones, suggesting that these derivatives can be developed into effective antibacterial agents . Similarly, antifungal activities have been noted in some derivatives, indicating a broader spectrum of antimicrobial effects.
Analgesic Effects
Several studies have highlighted the analgesic potential of this compound. For instance, derivatives tested using the hot plate method in animal models exhibited analgesic effects that surpassed those of standard analgesics like metamizole . This suggests a potential role for these compounds in pain management therapies.
Anti-inflammatory Activity
The anti-inflammatory properties of these compounds were assessed through various experimental models, including carrageenan-induced paw edema in rats. Results indicated that certain derivatives significantly reduced inflammation markers, showcasing their therapeutic potential in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship (SAR) reveals that modifications on the phenyl ring significantly influence biological activities. For example:
- Hydroxyl (-OH) and methoxy (-OCH₃) substitutions enhance antioxidant and anti-inflammatory activities.
- The presence of cyano groups contributes to increased reactivity and biological efficacy.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural motifs with several tetrahydrobenzo[b]thiophene and cyanoacrylamide derivatives. Below is a comparative analysis based on substituent variations, synthetic routes, and biological activities:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Impact on Bioactivity: The 3-hydroxy-4-methoxyphenyl group in the target compound is structurally analogous to the 4-hydroxy-3,5-dimethoxyphenyl group in Compound H . Compound H exhibited 70–85% DPPH scavenging at 100 μM, comparable to ascorbic acid . Replacing the carboxamide terminus with an ester (e.g., Compound 6o or Compound H ) alters solubility and bioavailability but may reduce target binding specificity.
Stereochemical Considerations :
- The Z-isomer (CAS 292057-56-8, ) differs from the target compound in the acrylamido configuration. While biological data for the Z-isomer are absent, stereochemistry often dictates receptor binding; for example, E-isomers of α,β-unsaturated carbonyls typically exhibit stronger electrophilic reactivity .
Synthetic Yields and Purity: Derivatives with bulky substituents (e.g., 4-hydroxy-3,5-dimethoxyphenyl in Compound H) are synthesized in high yields (72–94%) via Knoevenagel condensation , whereas smaller substituents (e.g., 4-hydroxyphenyl in Compound 6o) yield lower (22%) due to steric hindrance during purification .
Antibacterial vs. Antioxidant Profiles: Carbamoylpropionyl derivatives (e.g., Compound 26 ) prioritize antibacterial activity, likely via disruption of bacterial membrane integrity, whereas cyanoacrylamides (e.g., Compound H ) focus on redox modulation.
Research Findings and Mechanistic Insights
- Antioxidant Activity: Cyanoacrylamide derivatives with multiple electron-donating groups (e.g., hydroxyl, methoxy) exhibit superior radical scavenging. Compound H’s IC₅₀ for DPPH was 18.7 μM, nearing the standard ascorbic acid (15.2 μM) .
- Synthetic Flexibility: The tetrahydrobenzo[b]thiophene core allows modular substitution, enabling tuning of electronic (e.g., cyano group’s electron-withdrawing effect) and steric properties .
- Limitations: No direct data on the target compound’s pharmacokinetics or toxicity are available. Analogous compounds show moderate metabolic stability but may require prodrug strategies for in vivo efficacy .
Q & A
Q. What are the recommended synthetic methodologies for preparing (E)-2-(2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with high purity?
- Methodological Answer : The compound is synthesized via Knoevenagel condensation between cyanoacetamide derivatives and substituted benzaldehydes. Key steps include:
- Using piperidine and acetic acid as catalysts in toluene under reflux (5–6 hours) to form the acrylamido linkage .
- Optimizing reaction conditions (e.g., solvent polarity, temperature) to achieve yields of 72–94% .
- Purification via recrystallization (methanol, ethanol) or reverse-phase HPLC (MeCN:H₂O gradient) to ensure >95% purity .
- Confirmation of the E-isomer geometry via ¹H-NMR (δ 8.29 ppm for the α,β-unsaturated proton) and IR (C≡N stretch at 2212 cm⁻¹) .
Q. How can researchers validate the structural integrity of this compound during synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C-NMR : Assign peaks for the acrylamido moiety (δ 6.96–8.01 ppm for aromatic protons; δ 160–170 ppm for carbonyl carbons) .
- IR Spectroscopy : Confirm functional groups (e.g., C=O at 1660 cm⁻¹, NH at 3239 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular weight (397.45 g/mol) and fragmentation patterns .
- HPLC : Monitor purity (>99%) with a C18 column and UV detection at 254 nm .
Q. What in vitro assays are suitable for preliminary evaluation of its anticancer activity?
- Methodological Answer :
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48-hour exposure .
- Apoptosis Assays : Use Annexin V/PI staining and caspase-3 activation to confirm mechanistic pathways .
- Anti-inflammatory Screening : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Functional Group Modifications :
- Replace the 3-hydroxy-4-methoxyphenyl group with halogenated or nitro-substituted aromatics to assess electronic effects on cytotoxicity .
- Substitute the tetrahydrobenzo[b]thiophene core with cyclopenta[b]thiophene to study ring size impact .
- In Silico Docking : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like EGFR or NF-κB .
- Pharmacokinetic Profiling : Evaluate metabolic stability in liver microsomes and permeability via Caco-2 assays .
Q. What strategies resolve discrepancies in reported biological data across studies?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Comparative Dose-Response Curves : Use identical compound batches and positive controls (e.g., doxorubicin for cytotoxicity) .
- Orthogonal Validation : Confirm anti-inflammatory activity via both COX-2 inhibition and IL-6 ELISA .
Q. How can researchers address the compound’s instability in aqueous buffers?
- Methodological Answer :
- pH Optimization : Test stability in buffers (pH 5–8) and use lyophilization for long-term storage .
- Prodrug Design : Synthesize ester or amide prodrugs to enhance solubility and hydrolytic stability .
- Excipient Screening : Use cyclodextrins or liposomal encapsulation to improve bioavailability .
Q. What computational methods predict metabolic pathways and toxicity?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
